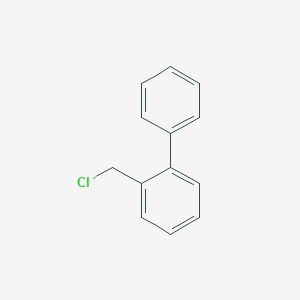

2-(Chloromethyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFMDEFYYCMJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620986 | |

| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-83-5 | |

| Record name | 2-(Chloromethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38580-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-(Chloromethyl)-1,1'-biphenyl"

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-1,1'-biphenyl

Abstract

This compound is a pivotal chemical intermediate, extensively utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif, featuring a reactive chloromethyl group ortho to a phenyl substituent, allows for a wide array of subsequent chemical transformations. This guide provides a comprehensive technical overview for researchers, chemists, and process development professionals on the principal synthetic routes to this valuable compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the strategic selection of synthetic pathways, focusing on radical chlorination of 2-methyl-1,1'-biphenyl and nucleophilic substitution from 2-(hydroxymethyl)-1,1'-biphenyl.

Introduction: Strategic Importance of this compound

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science.[1] The addition of a chloromethyl group at the 2-position introduces a versatile electrophilic handle, enabling facile construction of more complex molecular architectures through nucleophilic substitution reactions. This makes this compound a sought-after precursor for a variety of target molecules where precise spatial arrangement of substituents is critical for function.

The primary challenge in its synthesis lies in achieving regioselectivity—preferentially functionalizing the methyl group of a precursor or directing a coupling reaction to the ortho position without significant formation of isomeric byproducts. This guide will compare and contrast the most viable methods to achieve this outcome.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route depends on several factors including starting material availability, scalability, required purity, and safety considerations. Two primary strategies dominate the landscape for the synthesis of this compound.

Caption: Decision workflow for selecting a synthetic route to this compound.

Route 1: Free-Radical Chlorination of 2-Methyl-1,1'-biphenyl

This approach is the most direct, involving the selective chlorination of the benzylic C-H bonds of 2-methyl-1,1'-biphenyl. The reaction proceeds via a free-radical chain mechanism and requires an initiator, which can be thermal or photochemical.

Mechanistic Insight

Free-radical halogenation is a classic transformation that occurs in three key stages:

-

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light generates initial chlorine radicals from a chlorine source like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[2]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methyl-1,1'-biphenyl, forming a resonance-stabilized benzyl radical and HCl. This benzyl radical then reacts with another molecule of the chlorine source to yield the desired product, this compound, and a new chlorine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine with each other.

The key to success is the selective abstraction of a benzylic proton over aromatic protons, which is energetically favorable due to the stability of the resulting benzyl radical.

Caption: Simplified mechanism of free-radical benzylic chlorination.

Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is a representative procedure. Optimization may be required based on laboratory conditions and scale. N-Chlorosuccinimide is a versatile and widely used reagent for various organic syntheses, including chlorination reactions.[3][4]

Materials:

-

2-Methyl-1,1'-biphenyl

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-1,1'-biphenyl (1.0 eq).

-

Dissolve the starting material in a minimal amount of dry CCl₄.

-

Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of BPO or AIBN (0.05 eq).

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated NaHCO₃ solution to quench any remaining acidic components, followed by water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Reagent Comparison & Strategic Considerations

| Reagent | Initiator | Pros | Cons |

| N-Chlorosuccinimide (NCS) | AIBN, BPO, UV Light | Solid, easy to handle; byproduct (succinimide) is easily filtered off. | Can be less reactive than other sources. |

| Sulfuryl Chloride (SO₂Cl₂) | AIBN, BPO, UV Light | Liquid, potent chlorinating agent; byproducts (SO₂ and HCl) are gaseous and easily removed.[5] | Highly corrosive and toxic; can lead to over-chlorination if not controlled. |

| Chlorine Gas (Cl₂) | UV Light | Most atom-economical. | Difficult to handle; high risk of over-chlorination and aromatic ring chlorination. |

Expert Insight: While chlorine gas is used industrially, NCS and SO₂Cl₂ offer better control for laboratory-scale synthesis.[6] For high selectivity and to minimize di- and tri-chlorinated byproducts, it is crucial to use only a slight excess (1.05-1.1 eq) of the chlorinating agent and to monitor the reaction closely, stopping it as soon as the starting material is consumed.

Route 2: Nucleophilic Substitution from 2-(Hydroxymethyl)-1,1'-biphenyl

This two-step route offers superior control and selectivity, making it an excellent choice for producing high-purity material. It involves the initial synthesis of 2-(hydroxymethyl)-1,1'-biphenyl, followed by its conversion to the target chloride.

Step A: Synthesis of the Alcohol Intermediate

The precursor alcohol can be synthesized via several methods. One of the most robust is the Suzuki-Miyaura cross-coupling reaction.[7]

Representative Protocol: Suzuki Coupling

-

Combine 2-bromobenzyl alcohol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).[8]

-

Degas the mixture and heat to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

-

Purify the crude product by column chromatography to yield 2-(hydroxymethyl)-1,1'-biphenyl.

Step B: Conversion of Alcohol to Chloride

The conversion of a benzylic alcohol to a benzyl chloride is a standard and high-yielding transformation, typically accomplished with thionyl chloride (SOCl₂) or oxalyl chloride.

Mechanism with Thionyl Chloride (SOCl₂): The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur of SOCl₂. A proton transfer and loss of a chloride ion forms an alkyl chlorosulfite intermediate. In the presence of a base like pyridine, the mechanism proceeds with inversion of configuration (Sₙ2). Without a base, it can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism, where the sulfite's oxygen delivers the chloride internally.[9]

Experimental Protocol: Chlorination using Thionyl Chloride (SOCl₂)

Materials:

-

2-(Hydroxymethyl)-1,1'-biphenyl

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Pyridine (optional, catalytic amount)

Procedure:

-

Dissolve 2-(hydroxymethyl)-1,1'-biphenyl (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.

-

Carefully quench the reaction by slowly pouring it over crushed ice.

-

Separate the organic layer, wash it with cold water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting this compound is often of high purity, but can be further purified by chromatography or distillation if necessary.

Trustworthiness of the Protocol: The use of thionyl chloride is a well-established and reliable method for this conversion. The gaseous byproducts (SO₂ and HCl) are easily removed, simplifying the work-up procedure and driving the reaction to completion.[9]

Characterization & Quality Control

Confirmation of the final product's identity and purity is essential. The following techniques are standard:

-

¹H NMR: Expect a characteristic singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of δ 4.5-4.8 ppm, along with aromatic signals corresponding to the biphenyl structure.

-

¹³C NMR: The chloromethyl carbon will appear as a distinct peak, typically around δ 45-50 ppm.

-

GC-MS: Provides information on purity and confirms the molecular weight of the product via the mass-to-charge ratio (m/z) of the molecular ion.

Safety and Handling

-

Chlorinating Agents: Thionyl chloride and sulfuryl chloride are highly corrosive, toxic, and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][9]

-

Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. If possible, substitute with less toxic solvents like dichloroethane or chlorobenzene for radical reactions.

-

Radical Initiators: Benzoyl peroxide is an explosive solid when dry and should be handled with care. AIBN is less hazardous but releases toxic gases upon decomposition.

-

Work-up: The quenching of reactions involving thionyl chloride is highly exothermic and releases acidic gases (HCl, SO₂). Perform this step slowly and with caution in an ice bath.

Conclusion

The synthesis of this compound can be effectively achieved via two primary routes. The free-radical chlorination of 2-methyl-1,1'-biphenyl offers a direct, single-step process that is atom-economical but may require careful optimization to control selectivity and minimize byproducts. The two-step conversion from 2-(hydroxymethyl)-1,1'-biphenyl provides a more controlled and often higher-purity pathway, albeit with lower overall atom economy. The choice between these methods will be dictated by project-specific requirements such as scale, purity needs, and available starting materials. Both routes, when executed with precision and adherence to safety protocols, are robust methods for accessing this important synthetic intermediate.

References

-

Di Vona, M. L., et al. (2023). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 28(7), 3122. [Link]

-

Gilman, H., & Esmay, D. L. (1952). cyclohexylcarbinol. Organic Syntheses, 32, 36. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. [Link]

-

Couture, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8165-8193. [Link]

-

Gucma, M., & Gołębiewski, W. M. (2007). Applications of N-Chlorosuccinimide in Organic Synthesis. Synthesis, 2007(23), 3599-3619. [Link]

-

Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. [Link]

- Massengale, J. T., & Fairbanks, T. H. (1961). U.S. Patent No. 3,007,975. Washington, DC: U.S.

- CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system. (2015).

-

Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. (2017). Eureka | Patsnap. [Link]

- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).

-

Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. [Link]

-

ResearchGate. (2015). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. [Link]

-

DIAL@UCLouvain. (2007). Synthesis of thionyl chloride. [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

- WO1998011039A1 - Procede de chloromethylation d'hydrocarbures aromatiques. (1998).

-

ResearchGate. (2014). Solvent screening of benzyl bromide Grignard reaction. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(17), 3119–3122. [Link]

- US3920757A - Chlorination with sulfuryl chloride. (1975).

-

Organic Chemistry Portal. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]

-

Goldstein, J. A., et al. (1977). Separation of pure polychlorinated biphenyl isomers into two types of inducers on the basis of induction of cytochrome P-450 or P-448. Chemico-Biological Interactions, 17(1), 69-87. [Link]

-

Reddit. (2025). Grignard reaction solidified. [Link]

-

Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2217-2228. [Link]

-

Kumar, P., et al. (2011). Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta crystallographica. Section F, Structural biology and crystallization communications, 67(Pt 5), 595-598. [Link]

-

Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486-4489. [Link]

-

Sciencemadness Discussion Board. (2011). thionyl chloride synthesis. [Link]

-

WO/1998/011039 PROCESS FOR THE CHLOROMETHYLATION OR AROMATIC HYDROCARBONS. (1998). WIPO Patentscope. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

"2-(Chloromethyl)-1,1'-biphenyl CAS number"

An In-Depth Technical Guide to 2-(Chloromethyl)-1,1'-biphenyl (CAS: 38580-83-5)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 38580-83-5), a pivotal intermediate in advanced organic synthesis. With its unique biphenyl scaffold and reactive chloromethyl group, this compound serves as a versatile building block for novel pharmaceuticals, complex organic molecules, and high-performance materials. This document details its physicochemical properties, established synthesis protocols, core chemical reactivity, and significant applications, with a focus on its role in drug discovery and development. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and industrial setting.

Core Compound Identification and Properties

This compound is an organic compound characterized by a biphenyl backbone with a chloromethyl substituent at the 2-position of one of the phenyl rings.[1] This structure imparts a combination of steric influence and high reactivity, making it a valuable synthon for introducing the 2-biphenylmethyl moiety into larger molecules.

Chemical Structure

Physicochemical Data

The properties of this compound are summarized below. These characteristics are critical for designing reaction conditions, purification strategies, and storage protocols.

| Property | Value | Reference(s) |

| CAS Number | 38580-83-5 | [2] |

| Molecular Formula | C₁₃H₁₁Cl | [1] |

| Molecular Weight | 202.68 g/mol | |

| Appearance | Likely a solid or oil at room temperature | Inferred from similar compounds |

| IUPAC Name | This compound | N/A |

Synthesis and Manufacturing

The primary route for synthesizing chloromethylated biphenyls is through the Blanc chloromethylation reaction . This electrophilic aromatic substitution involves reacting the parent aromatic compound (biphenyl) with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst.

Causality of Reagent Choice

-

Biphenyl: The aromatic substrate that undergoes electrophilic attack.

-

Formaldehyde (or Paraformaldehyde): The source of the hydroxymethyl group (-CH₂OH). It is not electrophilic enough to react on its own.

-

Hydrogen Chloride (HCl): Serves two purposes. First, it protonates formaldehyde, forming the highly reactive hydroxymethyl cation ([CH₂OH]⁺), the primary electrophile. Second, it facilitates the conversion of the resulting benzyl alcohol intermediate to the final chloromethyl product.

-

Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂): This is the critical activator. ZnCl₂ coordinates with the oxygen atom of formaldehyde, significantly increasing its electrophilicity and accelerating the attack by the biphenyl ring.[3] This is essential because the biphenyl ring is not as activated as other aromatics like phenol or anisole.[4]

Generalized Laboratory Synthesis Protocol

This protocol is a representative procedure based on established chloromethylation methods.[3][5][6]

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube for HCl, and a reflux condenser connected to a gas scrubber (to neutralize excess HCl).

-

Reagent Charging: The flask is charged with biphenyl, a solvent (e.g., glacial acetic acid or cyclohexane), paraformaldehyde, and anhydrous zinc chloride.[5]

-

Initiation: The mixture is stirred, and dry hydrogen chloride gas is bubbled through the solution.[5] An initial exothermic reaction may be observed.

-

Reaction Maintenance: The reaction temperature is maintained, typically between 50-60°C, for several hours to ensure complete conversion.[5] The mixture is kept saturated with HCl throughout the process.

-

Workup and Quenching: After the reaction is complete, the mixture is cooled. Hot water is carefully added to dissolve the zinc chloride catalyst and quench the reaction.[5]

-

Extraction: The product is extracted into an organic solvent (e.g., cyclohexane). The organic layer is washed thoroughly with water to remove residual catalyst and acids, followed by a wash with a brine solution.

-

Purification: The solvent is removed under reduced pressure. The crude product, which will be a mixture of isomers (2-chloro, 4-chloro, and dichlorinated species), is then purified using column chromatography or recrystallization to isolate the desired this compound isomer.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the benzylic chloride. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions .

The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

-

Sₙ2 Mechanism: Favored by strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) and polar aprotic solvents. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

-

Sₙ1 Mechanism: Favored by weak nucleophiles (e.g., H₂O, ROH) and polar protic solvents. This pathway involves the formation of a relatively stable benzylic carbocation intermediate. The biphenyl group helps stabilize this cation through resonance.

Given the stability of the benzylic carbocation, Sₙ1 pathways or Sₙ1-like behavior are common for this substrate.[7]

Applications in Research and Drug Development

Chloromethyl-substituted aromatic compounds are crucial intermediates for creating fine chemicals, pharmaceuticals, and polymers.[8] The biphenyl moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds.

Pharmaceutical Intermediate

The primary application of this compound is as a building block to introduce the 2-biphenylmethyl group into a target molecule. This is particularly relevant in drug discovery for several reasons:

-

Scaffold for Bioactive Molecules: Biphenyl derivatives are known to be key structural components in drugs targeting a range of conditions. They are used to synthesize inhibitors of immune checkpoints like PD-1/PD-L1 for cancer immunotherapy, highlighting the therapeutic potential of this structural class.[9]

-

Synthesis of Antimicrobial Agents: The related compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl, is explicitly used to synthesize novel quaternary ammonium salts that exhibit potent antimicrobial and antifungal properties.[10][11][12] this compound serves as a monofunctional analog for similar synthetic strategies.

-

Modulation of Physicochemical Properties: The bulky, lipophilic biphenyl group can be used to enhance a drug candidate's binding affinity to hydrophobic pockets in target proteins and can influence its pharmacokinetic properties, such as half-life.[13]

Materials Science

Similar to its isomers, this compound can be used in polymer science. The reactive chloromethyl group allows it to function as a monomer or cross-linking agent in the synthesis of high-performance polymers, which often exhibit excellent thermal stability and mechanical strength derived from the rigid biphenyl core.[10][14]

Safety, Handling, and Storage

As with related benzylic halides, this compound must be handled with care due to its reactivity and potential hazards. Data from analogous compounds suggest it is an irritant.

Hazard Identification

-

Skin Irritation: Causes skin irritation.[15]

-

Eye Irritation: Causes serious eye irritation.[15]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[15]

-

Lachrymator: May irritate the eyes and induce tears.[16]

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[17][18]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.[15]

-

Lab Coat: A standard laboratory coat is required.

-

-

Safe Practices: Avoid all personal contact, including inhalation.[17] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[17]

-

Spill Response: In case of a spill, remove all ignition sources. Use dry cleanup procedures to avoid generating dust.[17] Collect the material in a suitable, labeled container for waste disposal.

Storage

-

Store in a cool, dry, and well-ventilated area.[17]

-

Keep the container tightly sealed to prevent moisture ingress.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[15][18]

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its utility is defined by the combination of the sterically significant biphenyl scaffold and the synthetically versatile chloromethyl group. For researchers in drug development and materials science, this compound offers a reliable pathway to construct complex molecular architectures with tailored biological and physical properties. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its reactivity.

References

-

PubChem. 2,2'-Bis(chloromethyl)biphenyl. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Intermediate: Applications of Bis(chloromethyl)-1,1'-biphenyl (CAS 1667-10-3). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bis(chloromethyl)-1,1'-biphenyl: Synthesis Pathways and Industrial Significance. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bis(chloromethyl)-1,1'-biphenyl in Modern Material Science. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4,4'-Bis(chloromethyl)-1,1'-biphenyl: Properties and Applications. [Link]

-

PubChem. 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

- Google Patents. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.

-

Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). [Link]

-

Eureka | Patsnap. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. [Link]

-

ResearchGate. A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. (2025-08-07). [Link]

-

Durham E-Theses. New studies in aromatic chloromethylation. Durham University. [Link]

-

The Organic Chemistry Tutor. SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube. (2021-03-26). [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. [Link]

- Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.

-

ResearchGate. Progress in the Research and Development of Biphenyl Small Molecules Targeting PD-1/PD-L1 as Potential Antitumor Drug Candidates. [Link]

Sources

- 1. Buy this compound | 38580-83-5 [smolecule.com]

- 2. 38580-83-5|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 5. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 6. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic signatures, and chemical reactivity of 2-(Chloromethyl)-1,1'-biphenyl. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the compound's utility as a synthetic intermediate. We will explore its structural characteristics, analytical confirmation workflows, key reactive pathways, and relevance within the context of modern pharmaceutical design, where the biphenyl moiety is a frequently employed scaffold.

Introduction: The Biphenyl Scaffold and the Role of the Chloromethyl Handle

The biphenyl ring system is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds and FDA-approved drugs.[1] Its rigid, yet conformationally flexible nature allows it to effectively orient substituents for optimal interaction with biological targets.[2] However, the parent biphenyl molecule is largely non-reactive. The introduction of a functional group is essential to leverage this scaffold in synthetic chemistry.

This compound represents a strategically "activated" form of biphenyl. The chloromethyl group, a benzylic halide, serves as a potent electrophilic handle, transforming the inert biphenyl core into a versatile building block for constructing more complex molecular architectures.[3] Understanding the precise physicochemical properties and reactivity of this intermediate is paramount for its effective and predictable application in multi-step syntheses.

Molecular Identity and Core Physicochemical Properties

Accurate identification and knowledge of core physical properties are the foundation of all subsequent experimental work. These parameters dictate appropriate solvent selection, reaction conditions, and purification strategies.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 28892-77-5 | - |

| Molecular Formula | C₁₃H₁₁Cl | - |

| Molecular Weight | 202.68 g/mol | - |

| Physical State | Liquid | - |

| Density | 1.118 g/cm³ | [4] |

| Boiling Point | Not explicitly reported; high boiling point expected | - |

| Flash Point | 138 °C | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., benzene, toluene, THF) | [4] |

Note: Experimental data for this specific isomer is limited. Some properties are inferred from structurally similar compounds and supplier data sheets.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is required to verify the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons of the chloromethyl group (–CH₂Cl) would appear as a sharp singlet, likely in the range of δ 4.5-4.8 ppm, a characteristic region for benzylic protons adjacent to a chlorine atom. The nine aromatic protons on the two phenyl rings will present as a complex multiplet pattern between δ 7.2-7.6 ppm.[5]

-

¹³C NMR: The carbon spectrum would show 13 distinct signals. The methylene carbon (–CH₂Cl) would be found downfield around δ 45-50 ppm. The aromatic region (δ 125-145 ppm) would display signals for the 12 carbons of the biphenyl rings, including the two quaternary carbons at the point of ring fusion.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition. Under Electron Ionization (EI), the mass spectrum of this compound would exhibit:

-

Molecular Ion (M⁺): A prominent peak at m/z 202.

-

Isotopic Pattern: A characteristic M+2 peak at m/z 204 with approximately one-third the intensity of the M⁺ peak, which is definitive for a compound containing a single chlorine atom.[6]

-

Key Fragment: A significant peak at m/z 167, corresponding to the loss of the chlorine atom (M-Cl), resulting in the stable biphenylmethyl carbocation.[7]

Analytical Workflow

The following workflow represents a self-validating system for the identity and purity confirmation of a synthesized or procured batch of this compound.

Relevance in Drug Development

The biphenyl scaffold is a cornerstone in the design of small-molecule therapeutics, including agents targeting cancer and inflammatory diseases. [8][9]this compound serves as a critical linker precursor, enabling the covalent attachment of the biphenyl moiety to other pharmacophores or molecular scaffolds.

-

Scaffold Hopping and SAR: By using this reagent, chemists can systematically synthesize a library of analogues where the biphenyl group is appended to various cores, allowing for rapid structure-activity relationship (SAR) exploration.

-

PROTACs and Molecular Glues: In advanced drug discovery, such as the development of PROTACs (PROteolysis TArgeting Chimeras), reactive intermediates are essential for building the complex linkers that connect a target-binding warhead to an E3 ligase-binding element. The reactivity of this compound makes it a candidate for incorporation into such linker syntheses.

Experimental Protocols

The following protocols are standardized methods for evaluating key properties relevant to drug development.

Protocol 6.1: Determination of Octanol-Water Partition Coefficient (LogP)

-

Principle: The shake-flask method directly measures the partitioning of a compound between octanol and water, providing an empirical value for its lipophilicity.

-

Methodology:

-

Prepare a stock solution of this compound in octanol (e.g., 1 mg/mL).

-

Equilibrate equal volumes of 1-octanol and purified water by shaking them together for 24 hours to ensure mutual saturation. Separate the two phases.

-

In a separatory funnel, combine 10 mL of the water-saturated octanol stock solution with 10 mL of the octanol-saturated water.

-

Shake the funnel vigorously for 5 minutes, then allow the layers to separate completely (centrifugation may be required to break emulsions).

-

Carefully collect samples from both the octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a validated analytical method (e.g., HPLC-UV).

-

Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Validation: The experiment should be performed in triplicate. A control compound with a known LogP value should be run in parallel to validate the experimental setup.

-

Protocol 6.2: Assessment of Hydrolytic Stability

-

Principle: This protocol assesses the compound's stability in aqueous solution, which is crucial given the reactive nature of the benzylic chloride. [10]* Methodology:

-

Prepare a stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile) at 10 mg/mL.

-

Prepare two aqueous buffer solutions: pH 4.0 (acetate buffer) and pH 7.4 (phosphate buffer).

-

Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Ensure the organic solvent content is low (<1%) to avoid influencing stability.

-

Create a "time zero" (T₀) sample by immediately quenching the reaction with an equal volume of cold acetonitrile.

-

Incubate the remaining buffered solutions at a controlled temperature (e.g., 37 °C).

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench it with cold acetonitrile.

-

Analyze all samples (T₀ and subsequent time points) by HPLC, measuring the peak area of the parent compound.

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T₀. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the remaining percentage versus time.

-

Trustworthiness: The inclusion of the T₀ sample provides a baseline against which all degradation is measured, ensuring the observed loss is due to hydrolysis and not experimental variability.

-

Safety and Handling

This compound should be handled with caution in a well-ventilated chemical fume hood. As a reactive benzylic halide and alkylating agent, it poses several hazards:

-

Irritant: It is irritating to the skin, eyes, and respiratory system. [10]* Lachrymator: Contact with mucous membranes can cause hydrolysis to hydrochloric acid, leading to tearing and severe irritation. [10]* Sensitizer: May cause allergic skin reactions upon repeated contact.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

References

-

PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl.

-

Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Bis(chloromethyl)biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18465. Retrieved from [Link]

-

Jain, Z. J., Gide, P. S., & Kankate, R. S. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

-

Hu, R., et al. (2012). A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. Catalysis Communications, 27, 159-162. Retrieved from [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic structure of biphenyl and five FDA-approved drugs containing this moiety. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

-

ResearchGate. (2017). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

ACS Publications. (2021). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-2-methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro-. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

-

Jiangsu B-Win Chemical Co., Ltd. (n.d.). 2-Chloromethyl Biphenyl. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloromethyl Biphenyl: Properties, Uses, Safety Data & Supplier in China | Buy High-Purity 2-Chloromethylbiphenyl Online [chlorobenzene.ltd]

- 5. rsc.org [rsc.org]

- 6. 1,1'-Biphenyl, 2,2',4,5,5'-pentachloro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijsdr.org [ijsdr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and stability of 2-(chloromethyl)-1,1'-biphenyl, a versatile bifunctional molecule of significant interest in organic synthesis. As a Senior Application Scientist, this document synthesizes fundamental principles with practical insights, focusing on the unique chemical behavior imparted by the ortho-disposed phenyl group on the benzylic chloride moiety. We will explore the molecule's propensity for nucleophilic substitution and intramolecular cyclization, offering mechanistic explanations and outlining experimental considerations. Furthermore, a critical evaluation of its stability under various conditions—hydrolytic, thermal, and photochemical—is presented to guide its handling, storage, and application in complex synthetic pathways, particularly within the realm of medicinal chemistry and materials science.

Introduction: Structural Uniqueness and Synthetic Relevance

This compound is an aromatic hydrocarbon characterized by a biphenyl backbone with a chloromethyl substituent at the 2-position. This specific substitution pattern gives rise to a unique set of chemical properties that distinguish it from its isomers, such as 4-(chloromethyl)-1,1'-biphenyl, and from simpler benzyl chlorides. The close proximity of the second phenyl ring introduces significant steric and electronic effects that profoundly influence the reactivity of the chloromethyl group.

Biphenyl derivatives are integral components in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to introduce a reactive handle like the chloromethyl group onto the biphenyl scaffold opens up numerous avenues for further functionalization, making this compound a valuable intermediate for the construction of complex molecular architectures.[2]

This guide will dissect the key facets of this molecule's chemistry, providing a foundational understanding for its strategic deployment in research and development.

Synthesis of this compound

The primary route to this compound is through the chloromethylation of biphenyl. This electrophilic aromatic substitution reaction typically employs formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.[3]

However, the chloromethylation of biphenyl is often not highly selective, yielding a mixture of isomers, including mono- and bis-chloromethylated products at various positions (ortho, meta, and para).[4][5] The separation of the desired 2-isomer from this mixture can be challenging and often requires careful chromatographic purification.

A representative, though not isomer-specific, protocol for the chloromethylation of biphenyl is as follows:

Experimental Protocol: General Chloromethylation of Biphenyl [3][6]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, charge biphenyl, paraformaldehyde, a suitable solvent (e.g., cyclohexane or a halogenated solvent), and a Lewis acid catalyst (e.g., zinc chloride).

-

Reaction Execution: Heat the mixture to a temperature typically ranging from 30 to 80°C.[3] Purge the system with dry hydrogen chloride gas while maintaining vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product mixture.

-

Work-up: Upon completion, the reaction mixture is cooled and washed with water to remove the catalyst and any remaining acid. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of isomers, is then subjected to purification, typically by column chromatography on silica gel, to isolate the this compound.

The yield of the 2-isomer is often modest due to the formation of other isomers and poly-substituted products.[5]

Chemical Reactivity: A Tale of Two Pathways

The reactivity of this compound is dominated by two principal pathways: nucleophilic substitution at the benzylic carbon and intramolecular cyclization to form fluorene.

Nucleophilic Substitution Reactions

Like other benzyl chlorides, this compound is susceptible to nucleophilic substitution, where the chloride ion is displaced by a variety of nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The presence of the ortho-phenyl group introduces significant steric hindrance around the benzylic carbon, which would be expected to disfavor a classic backside attack required for an Sₙ2 mechanism.[7] Conversely, the benzylic carbocation intermediate that would be formed in an Sₙ1 reaction is stabilized by resonance with the adjacent phenyl ring, a characteristic feature of benzylic systems.[8]

Mechanism of Nucleophilic Substitution

Caption: Predominant Sₙ1 mechanism for nucleophilic substitution.

Common Nucleophilic Transformations:

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | NaOH, H₂O | 2-Biphenylmethanol |

| Alkoxide | NaOR | 2-Alkoxymethyl-1,1'-biphenyl |

| Amine | RNH₂ | N-Substituted 2-biphenylmethylamine |

| Cyanide | NaCN, KCN | 2-Biphenylacetonitrile |

Experimental Protocol: Synthesis of 2-Biphenylmethanol via Hydrolysis

-

Dissolution: Dissolve this compound in a water-miscible solvent such as acetone or tetrahydrofuran (THF).

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to the solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-biphenylmethanol.

Intramolecular Cyclization: The Gateway to Fluorenes

A defining feature of the reactivity of this compound is its propensity to undergo intramolecular Friedel-Crafts alkylation to form the tricyclic aromatic compound, fluorene. This reaction is typically promoted by a Lewis acid catalyst.[9][10]

Mechanism of Intramolecular Friedel-Crafts Cyclization

Caption: Pathway for the synthesis of fluorene.

This intramolecular cyclization is a powerful method for the construction of the fluorene core, which is a privileged scaffold in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1]

Experimental Protocol: Synthesis of Fluorene [9]

-

Reaction Setup: Dissolve this compound in an inert, dry solvent such as dichloromethane or carbon disulfide under an inert atmosphere.

-

Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) portion-wise.

-

Reaction: Allow the reaction to stir at low temperature and then warm to room temperature. The reaction progress can be monitored by TLC or GC.

-

Quenching: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Work-up: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous salt and remove the solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure fluorene.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. Its primary degradation pathways are hydrolysis, thermal decomposition, and photochemical degradation.

Hydrolytic Stability

As a benzylic chloride, this compound is susceptible to hydrolysis to the corresponding alcohol, 2-biphenylmethanol. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of nucleophiles.[11] Generally, the hydrolysis of benzyl chlorides can proceed via an Sₙ1 mechanism, and the rate is often accelerated by polar, protic solvents that can solvate the leaving group and stabilize the carbocation intermediate.

Recommendations for Handling:

-

Avoid exposure to moisture and protic solvents during storage and handling.

-

Use anhydrous solvents and inert atmosphere conditions for reactions where the chloromethyl group needs to be preserved.

Thermal Stability

Information on the specific thermal decomposition temperature of this compound is limited. However, benzylic chlorides, in general, can undergo decomposition at elevated temperatures. The C-Cl bond is the most likely point of cleavage, potentially leading to the formation of radical species and subsequent side reactions, including polymerization. Vigorous decomposition of related compounds like benzyl chloroformate has been noted at elevated temperatures, leading to the formation of benzyl chloride and other toxic vapors.[6] It is prudent to handle this compound with care at elevated temperatures and to consider distillation under reduced pressure if purification by this method is necessary.

Photochemical Stability

Aromatic chlorides can undergo photochemical degradation upon exposure to UV light. The primary photochemical process for chlorobiphenyls is reductive dechlorination.[12] For this compound, the C-Cl bond of the chloromethyl group is also susceptible to homolytic cleavage upon irradiation, which would generate a benzylic radical. This radical could then participate in a variety of subsequent reactions, including dimerization, abstraction of hydrogen from the solvent, or reaction with oxygen.

Storage Recommendations:

To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere of nitrogen or argon.

Applications in Drug Development and Materials Science

The dual reactivity of this compound as both a substrate for nucleophilic substitution and a precursor for intramolecular cyclization makes it a valuable building block in several areas of chemical science.

-

Pharmaceutical Synthesis: The biphenyl moiety is a common structural motif in many biologically active compounds. The chloromethyl group serves as a convenient point of attachment for introducing various pharmacophores through reactions with amines, alcohols, and other nucleophiles.[2]

-

Fluorene Synthesis: As detailed earlier, the most significant application of this compound is arguably as a precursor to fluorene and its derivatives. Fluorene-based compounds are extensively used in the development of organic electronics, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), due to their rigid, planar structure and unique photophysical properties.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other benzylic chlorides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a molecule with a rich and nuanced reactivity profile. Its benzylic chloride functionality, influenced by the steric and electronic effects of the adjacent phenyl ring, allows for a range of synthetic transformations. While its utility in nucleophilic substitution reactions is somewhat tempered by steric hindrance, its efficient conversion to the valuable fluorene scaffold via intramolecular Friedel-Crafts cyclization is a key feature of its chemical personality. An understanding of its stability, particularly its sensitivity to moisture and light, is crucial for its successful application in the laboratory and in industrial processes. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this versatile intermediate.

References

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

- Sekine, K., & Kuninobu, Y. (2021). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes.

- G. A. Olah. (1964).

- Tanabe, K., & Saiko, T. (1962). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 105-113.

- Google Patents. (1998). Process for the chloromethylation of aromatic hydrocarbons (WO1998011039A1).

- Google Patents. (2013). 4-biphenyl methanol synthetic method (CN105198707A).

- Google Patents. (1961). 4, 4'-bis-(chloromethyl)-biphenyl (US3007975A).

- Google Patents. (2015). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system (CN104926599A).

- Ali, H. A., Ismail, M. A., Fouda, A. E. A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356-18392.

- Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (1972). Benzyl chloromethyl ether. Organic Syntheses, 52, 16.

- Richard, J. P., Amyes, T. L., & Toteva, M. M. (2002). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 124(31), 9239-9249.

-

Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (2012). Preparation method of 2-methyl-3-biphenylmethanol (CN102603485A).

- Párkányi, C., & Lee, Y. J. (1974). Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts. Tetrahedron Letters, 15(13), 1115-1118.

- Sliwinski, M. R., & Draczyński, Z. (2021). First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%). Journal of Physical Organic Chemistry, 34(11), e4256.

- Google Patents. (2021). Synthesis method of 9, 9-bis (methoxymethyl) fluorene (CN113045389B).

-

Quora. (2018, May 26). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Retrieved from [Link]

- Protti, S., Fagnoni, M., & Albini, A. (2021). Aryl–Cl vs heteroatom–Si bond cleavage on the route to the photochemical generation of σ,π-heterodiradicals. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113461.

- Wang, Z., et al. (2024). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Organic Letters, 26(5), 1064-1069.

- Reddy, G. S., et al. (2024). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. RSC Advances, 14(31), 22100-22111.

- G. C. D. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Sciences and Research, 11(6), 2244-2249.

-

Wamser, C. C. (1997). Chapter 8 Notes - Alkyl Halides. Portland State University. Retrieved from [Link]

- Li, H., et al. (2021). Application of fluorene two-step synthesis of 9-fluorenylmethanol in extraction and separation of phenanthrene from anthracene residue. Journal of Fuel Chemistry and Technology, 49(4), 513-520.

- Voronkov, M. G., et al. (1961). Reactions of (chloromethyl) ethoxysilanes with amines. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 10(10), 1676-1679.

-

Chemistry Stack Exchange. (2015, November 28). Rates of solvolysis of p-dimethylamino benzyl halides. Retrieved from [Link]

-

ResearchGate. (2019, June 30). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]

- Strieth-Kalthoff, F., et al. (2023). Photoinduced activation of alkyl chlorides. Chemical Society Reviews, 52(16), 5433-5452.

-

The Organic Chemistry Tutor. (2020, July 20). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns [Video]. YouTube. Retrieved from [Link]

- Jessop, P. G., et al. (2020). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 25(21), 5029.

- Google Patents. (2015). Synthesis method of 2,7-dichlorofluorene (CN105001044A).

- Zhang, Y., et al. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.

-

LibreTexts. (2022, January 22). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]

- Anunziata, J. D., & Singh, J. J. (2002). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Indian Journal of Chemistry Section A, 41A(12), 2536-2539.

Sources

- 1. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]

- 4. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 5. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]

- 6. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Photochemical transformation of chlorobenzenes and white phosphorus into arylphosphines and phosphonium salts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Chloromethyl)-1,1'-biphenyl: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-(Chloromethyl)-1,1'-biphenyl, also known as 2-phenylbenzyl chloride, is a substituted aromatic compound with a biphenyl backbone. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials. The chloromethyl group at the 2-position introduces a reactive site, making it a valuable synthetic intermediate for the elaboration of more complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development efforts.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific isomer are not widely available in public databases, this guide will leverage data from closely related isomers and foundational spectroscopic principles to provide a robust and predictive analysis of its key spectral features.

Molecular Structure and Isomerism

The core of this compound consists of two phenyl rings linked by a single bond. The chloromethyl substituent (-CH₂Cl) is located on the second carbon atom of one of the phenyl rings. The numbering of the biphenyl system is crucial for unambiguously defining the substituent's position.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or pure KBr and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, direct insertion probe or gas chromatography (GC-MS) can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The analysis of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established principles and data from analogous compounds, offers a valuable resource for its identification and characterization. Researchers and professionals working with this compound are encouraged to acquire experimental data and use this guide as a reference for interpretation. The unique spectral fingerprints detailed herein are essential for ensuring the quality and integrity of this important synthetic intermediate in various scientific applications.

References

Due to the lack of direct experimental data in publicly available, citable literature for this compound, this reference section provides sources for general spectroscopic principles and data for related compounds that informed the predictive analysis in this guide.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). 4-(Chloromethyl)-1,1'-biphenyl. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Biphenyl. Retrieved from [Link]

"isomers of chloromethyl-biphenyl and their properties"

An In-Depth Technical Guide to the Isomers of Chloromethyl-biphenyl: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the isomers of chloromethyl-biphenyl, a class of compounds pivotal to advancements in materials science and pharmaceutical development. As versatile chemical intermediates, their utility is fundamentally governed by the isomeric position of the chloromethyl group(s) on the biphenyl scaffold. This document will elucidate the synthesis, comparative properties, analytical methodologies, and applications of these isomers, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural Landscape: Understanding Isomerism in Chloromethyl-biphenyls

The foundational structure of biphenyl, two connected phenyl rings, offers multiple positions for substitution. The introduction of one or two chloromethyl (-CH₂Cl) groups gives rise to a variety of positional isomers, each with distinct steric and electronic properties that dictate its reactivity and function. Biphenyl is a core structural moiety in a wide range of pharmacologically active compounds.[1]

The primary classes of isomers include:

-

Mono-substituted (Chloromethyl-biphenyl): 2-chloromethyl-biphenyl, 3-chloromethyl-biphenyl, and 4-chloromethyl-biphenyl.

-

Di-substituted (Bis(chloromethyl)-biphenyl): Homologous isomers such as 2,2'-, 3,3'-, and 4,4'-bis(chloromethyl)-biphenyl, and heterozygous isomers like 2,4'-bis(chloromethyl)-biphenyl.

The specific arrangement of these groups is not trivial; it profoundly influences the molecule's physical properties, chemical reactivity, and suitability for specific applications.

Caption: Key positional isomers of mono- and di-substituted chloromethyl-biphenyls.

Synthesis and Mechanistic Considerations

The primary route to synthesizing chloromethyl-biphenyls is the chloromethylation of biphenyl . This is a classic electrophilic aromatic substitution reaction, typically involving formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst.

Core Reaction: The Blanc-Quelet Reaction

The chloromethylation of biphenyl generally follows the Blanc-Quelet reaction mechanism. The choice of catalyst and reaction conditions is critical for controlling the yield and isomeric distribution of the products. Common catalysts include zinc chloride, scandium triflate, and other metal triflates.[2][3] The reaction aims to introduce the electrophilic chloromethyl cation (or a precursor) to the aromatic ring.

A novel and efficient procedure involves catalysis by a dicationic acidic ionic liquid, which has been shown to produce 4,4′-bis(chloromethyl)biphenyl in excellent yields (85%).[2] Traditional methods often face challenges, including the use of large quantities of catalysts like zinc chloride or sulfuric acid, and the handling of hazardous reagents like dichloromethyl ether, a potent carcinogen.[4]

Directing Isomer Formation

The biphenyl system's directing effects guide the position of chloromethylation. The first phenyl ring activates the second ring, primarily at the ortho and para positions.

-

Formation of 4,4'-bis(chloromethyl)-biphenyl: This isomer is often the desired product for industrial applications. Its synthesis is favored under specific catalytic conditions. An improved method utilizes a catalyst system of zinc chloride and water within a critical ratio to achieve high yields (30-70%) of the 4,4'- isomer, which is easily recoverable and essentially free of other isomers.[3]

-

Formation of Isomeric Mixtures: Without precise control, chloromethylation can lead to a mixture of isomers, including 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, 4,4′-bis(chloromethyl)biphenyl, and 2,4′-bis(chloromethyl)biphenyl.[2] The separation of these mixtures presents a significant purification challenge, underscoring the importance of regioselective synthesis.

Comparative Properties of Isomers

The physical and chemical properties of chloromethyl-biphenyl isomers are highly dependent on their substitution patterns. The 4,4'- isomer is the most well-characterized due to its industrial importance.

Physical Properties

| Property | 4,4'-bis(chloromethyl)-biphenyl | 2,2'-bis(chloromethyl)-biphenyl | Notes |

| CAS Number | 1667-10-3[5][6][7] | - | The 2,2'- isomer is less common commercially. |

| Molecular Formula | C₁₄H₁₂Cl₂[5][6][8][9] | C₁₄H₁₂Cl₂[9] | Isomers share the same formula and molecular weight. |

| Molecular Weight | 251.15 g/mol [5][6][8] | 251.1 g/mol [9] | |

| Appearance | White to light yellow crystalline powder[6][10] | - | |

| Melting Point | ~126 °C (with decomposition)[5][6][7][10] | - | Purity can affect the melting point; some sources report values up to 136 °C.[4][7] |

| Boiling Point | 184 °C at 0.2 mmHg[5][6][7][10] | - | Low volatility is indicated by a very low vapor pressure.[7] |

| Solubility | Soluble in THF; very low water solubility[6][10] | - | Low water solubility is typical for halogenated polyaromatics. |

Chemical Reactivity

The key to the utility of these compounds is the reactivity of the benzylic chloride (-CH₂Cl) group. This group is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution .[11] The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, and the preferred pathway is influenced by the isomer's structure.[11]

-

Sₙ1 Pathway: Involves the formation of a resonance-stabilized benzylic carbocation. The stability of this intermediate is key.

-

Sₙ2 Pathway: A concerted mechanism sensitive to steric hindrance around the benzylic carbon.

The reactivity is significantly influenced by the position of the chloromethyl groups:

-

Para Isomers (e.g., 4,4'-): These isomers are generally reactive. The chloromethyl group is sterically accessible, and the carbocation intermediate in an Sₙ1 reaction is well-stabilized by the aromatic system.

-

Ortho Isomers (e.g., 2,2'-): These are expected to be the least reactive, particularly in Sₙ2 reactions. The proximity of the second phenyl ring and the other chloromethyl group creates significant steric hindrance around the reaction center.

-

Meta Isomers: Reactivity is generally intermediate between ortho and para isomers.

Caption: General workflow for the application of chloromethyl-biphenyl isomers.

Analytical Techniques for Isomer Separation and Identification

The analysis of isomeric purity is critical for quality control and to ensure predictable outcomes in subsequent reactions.[12] A combination of chromatographic and spectroscopic techniques is essential.

Gas Chromatography (GC)

GC is a high-resolution separation technique ideal for volatile and semi-volatile compounds like chloromethyl-biphenyls.[12]

-

Principle: Separation is based on the differential partitioning of isomers between a stationary phase (in the column) and a mobile gas phase. Isomers with different polarities and boiling points will have different retention times.

-

Detection: A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) allows for definitive identification of the isomers based on their mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation of the isomers present.[12]

-

¹H NMR: The chemical shift and splitting patterns of the protons on the aromatic rings and the methylene (-CH₂) group are unique for each isomer. The integration of the signals can be used for quantification.

-

¹³C NMR: Provides information about the carbon skeleton and confirms the substitution pattern on the biphenyl rings.

Protocol: Isomeric Purity Analysis of a Crude Chloromethyl-biphenyl Mixture

-

Sample Preparation: Dissolve a precisely weighed amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or chloroform) for GC-MS analysis and in a deuterated solvent (e.g., CDCl₃) for NMR analysis.

-

GC-MS Analysis:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).

-

Use a temperature gradient program to ensure the separation of all isomers and potential byproducts.

-

Identify each peak by comparing its mass spectrum to a reference library and its retention time to that of a known standard.

-

Quantify the relative abundance of each isomer by integrating the peak areas.

-

-

NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra of the sample.

-

Assign the signals to the specific protons and carbons of the different isomers present. The symmetry of isomers like 4,4'-bis(chloromethyl)-biphenyl results in a simpler spectrum compared to asymmetric isomers like 2,4'-.

-

Confirm the structural assignments and determine the isomeric ratio through integration of characteristic ¹H NMR signals.

-

-

Data Correlation: Compare the quantitative results from both GC-MS and NMR to ensure consistency and validate the analytical findings.